molecular formula C10H17N3 B1488027 1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine CAS No. 1506443-80-6

1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine

Cat. No. B1488027
M. Wt: 179.26 g/mol
InChI Key: RAIPXKISBFNRGA-UHFFFAOYSA-N
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Description

“1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 1506443-80-6 . It has a molecular weight of 179.27 . The IUPAC name for this compound is 1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine . It is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine” is 1S/C10H17N3/c1-2-10-9(11)7-12-13(10)8-5-3-4-6-8/h7-8H,2-6,11H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Derivatives

1-Cyclopentyl-5-ethyl-1H-pyrazol-4-amine serves as a precursor in the synthesis of various heterocyclic compounds due to its reactivity. Research has demonstrated its utility in creating 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, which are formed through reactions with malononitrile and cyanoacetamide. These derivatives can further undergo cyclocondensation with various reagents to yield imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives, showcasing the compound's versatility in synthesizing complex heterocycles (Yakovenko et al., 2020).

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for new pyrazolo[3,4-b]pyridine products from condensation reactions involving pyrazole-5-amine derivatives and activated carbonyl groups. This process has proven useful in preparing new N-fused heterocycle products with good to excellent yields, emphasizing the role of 1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine in generating structurally diverse and potentially biologically active compounds (Ghaedi et al., 2015).

properties

IUPAC Name

1-cyclopentyl-5-ethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-10-9(11)7-12-13(10)8-5-3-4-6-8/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIPXKISBFNRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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